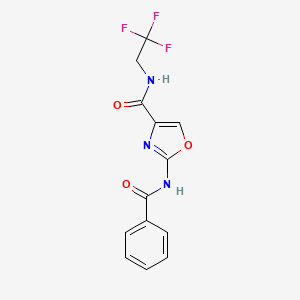

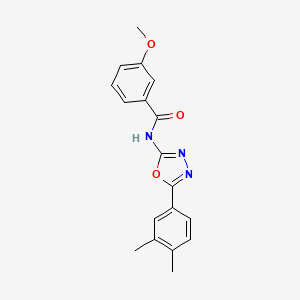

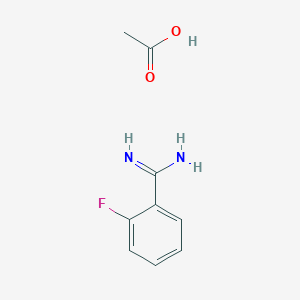

2-benzamido-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-benzamido-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide” is a chemical compound with the molecular formula C13H10F3N3O3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the literature, oxazole derivatives are known to be involved in various types of reactions .Scientific Research Applications

Synthesis of Macrolides and Other Compounds

Research indicates that oxazoles, including structures similar to 2-benzamido-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide, can be used as activated carboxylic acids for the synthesis of various compounds. One study details their use in the synthesis of macrolides such as recifeiolide and curvularin, exploiting the reactivity of oxazoles with singlet oxygen to form triamides, which then undergo selective nucleophilic attack (Wasserman et al., 1981).

Gold-Catalyzed Oxidation Strategies

Another study explores the synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed oxidation strategy. The research focuses on the reactivity of α-oxo gold carbenes, which are integral in forming oxazole rings, and the use of bidentate ligands to control this reactivity (Luo et al., 2012).

Synthesis of Triazoles and Pyrimidines

Research has also been conducted on the synthesis of various triazoles and pyrimidines using similar chemical structures. This includes the preparation of 2-benzyl-v-triazolo[4,5-d]pyrimidine and other derivatives, showcasing the versatility of these chemical frameworks in synthesizing diverse heterocyclic compounds (Albert & Thacker, 1972).

Development of Novel Methodologies

The success in using bidentate phosphine ligands for the synthesis of oxazoles indicates potential for developing new methodologies in organic synthesis, particularly in the context of homogeneous gold catalysis. This approach might stimulate further advances in the field and expand the range of synthetic applications for oxazole derivatives (Luo et al., 2012).

Intramolecular Cyclization and Oxidative Coupling

Further research explores the intramolecular oxidative C–O coupling of N-phenyl benzamides, leading to the formation of benzoxazole products. This metal-free approach using phenyliodine bis(trifluoroacetate) as an oxidant highlights an efficient route for synthesizing oxazole derivatives (Yu et al., 2012).

Properties

IUPAC Name |

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c14-13(15,16)7-17-11(21)9-6-22-12(18-9)19-10(20)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZYNSGAKNBVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2678202.png)

![Methyl 2-methoxy-5-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2678204.png)

![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)

![N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2678212.png)

![(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2678213.png)